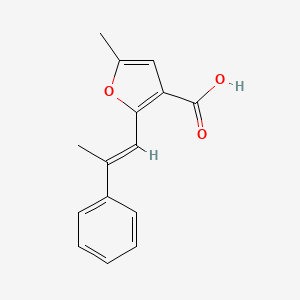![molecular formula C18H13BrN4O4S2 B12920943 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 7249-22-1](/img/structure/B12920943.png)
5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is a complex organic compound characterized by the presence of bromine, nitrobenzyl, and thio groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-bromo-2,4-dichloropyrimidine reacts with 4-nitrobenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and nitro groups allows for strong interactions with biological molecules, potentially leading to significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-nitrobenzyl bromide
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
Comparison
Compared to similar compounds, 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is unique due to the presence of two nitrobenzylthio groups. This structural feature enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
7249-22-1 |
|---|---|
Formule moléculaire |
C18H13BrN4O4S2 |
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
5-bromo-2,4-bis[(4-nitrophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-16-9-20-18(29-11-13-3-7-15(8-4-13)23(26)27)21-17(16)28-10-12-1-5-14(6-2-12)22(24)25/h1-9H,10-11H2 |
Clé InChI |
DGIVOOHDWJIQKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC(=NC=C2Br)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


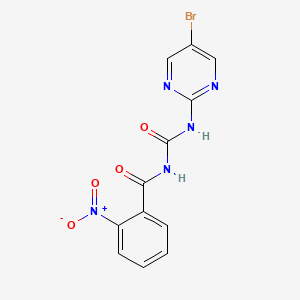
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
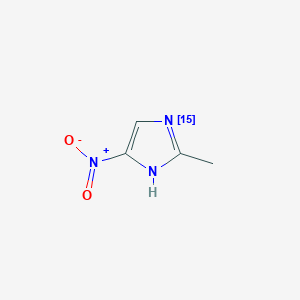

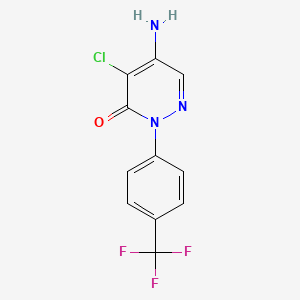




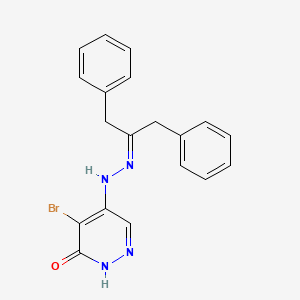

![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
![3,3,4,4,6-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920945.png)
